molecular formula C10H15NO2P+ B14221650 Phosphinic acid, (3-pyridinylmethyl)-, butyl ester CAS No. 821009-75-0

Phosphinic acid, (3-pyridinylmethyl)-, butyl ester

Cat. No.: B14221650
CAS No.: 821009-75-0
M. Wt: 212.21 g/mol
InChI Key: GEFYCKDMWSHQOU-UHFFFAOYSA-N
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Description

Phosphinic acid, (3-pyridinylmethyl)-, butyl ester is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphinic acid group attached to a 3-pyridinylmethyl moiety, with a butyl ester functional group. The combination of these functional groups imparts distinct reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphinic acid, (3-pyridinylmethyl)-, butyl ester typically involves the esterification of phosphinic acid derivatives with butyl alcohol in the presence of a suitable catalyst. One common method involves the reaction of 3-pyridinylmethylphosphinic acid with butanol under acidic conditions to form the desired ester. The reaction is usually carried out at elevated temperatures to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid, (3-pyridinylmethyl)-, butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted pyridinylmethyl derivatives.

Scientific Research Applications

Phosphinic acid, (3-pyridinylmethyl)-, butyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other organophosphorus compounds.

Mechanism of Action

The mechanism of action of phosphinic acid, (3-pyridinylmethyl)-, butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, its ability to form coordination complexes with metal ions can influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Phosphinic acid, (2-pyridinylmethyl)-, butyl ester
  • Phosphinic acid, (4-pyridinylmethyl)-, butyl ester
  • Phosphonic acid, (3-pyridinylmethyl)-, butyl ester

Uniqueness

Phosphinic acid, (3-pyridinylmethyl)-, butyl ester is unique due to the specific positioning of the pyridinylmethyl group, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct binding affinities and selectivities towards molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

821009-75-0

Molecular Formula

C10H15NO2P+

Molecular Weight

212.21 g/mol

IUPAC Name

butoxy-oxo-(pyridin-3-ylmethyl)phosphanium

InChI

InChI=1S/C10H15NO2P/c1-2-3-7-13-14(12)9-10-5-4-6-11-8-10/h4-6,8H,2-3,7,9H2,1H3/q+1

InChI Key

GEFYCKDMWSHQOU-UHFFFAOYSA-N

Canonical SMILES

CCCCO[P+](=O)CC1=CN=CC=C1

Origin of Product

United States

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